

Momelotinib structure anilino pyrimidine derivative

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Compound Focus: Momelotinib

CAS No.: 1056634-68-4

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Chemical Structure & Profile of Momelotinib

Momelotinib is a small molecule drug with a molecular formula of $C_{23}H_{22}N_6O_2$ and an average molecular mass of **414.469 g/mol** [1] [2] [3]. Its IUPAC name is **N-(Cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide**, which clearly defines it as an **anilino pyrimidine derivative** [4] [3].

The core structure consists of a **4-pyrimidinyl** group linked to a **benzamide** on one side and an **anilino** group on the other. The anilino group is further substituted at the para position with a **morpholine** ring. A key feature is the **cyanomethyl** substituent on the benzamide nitrogen [5].

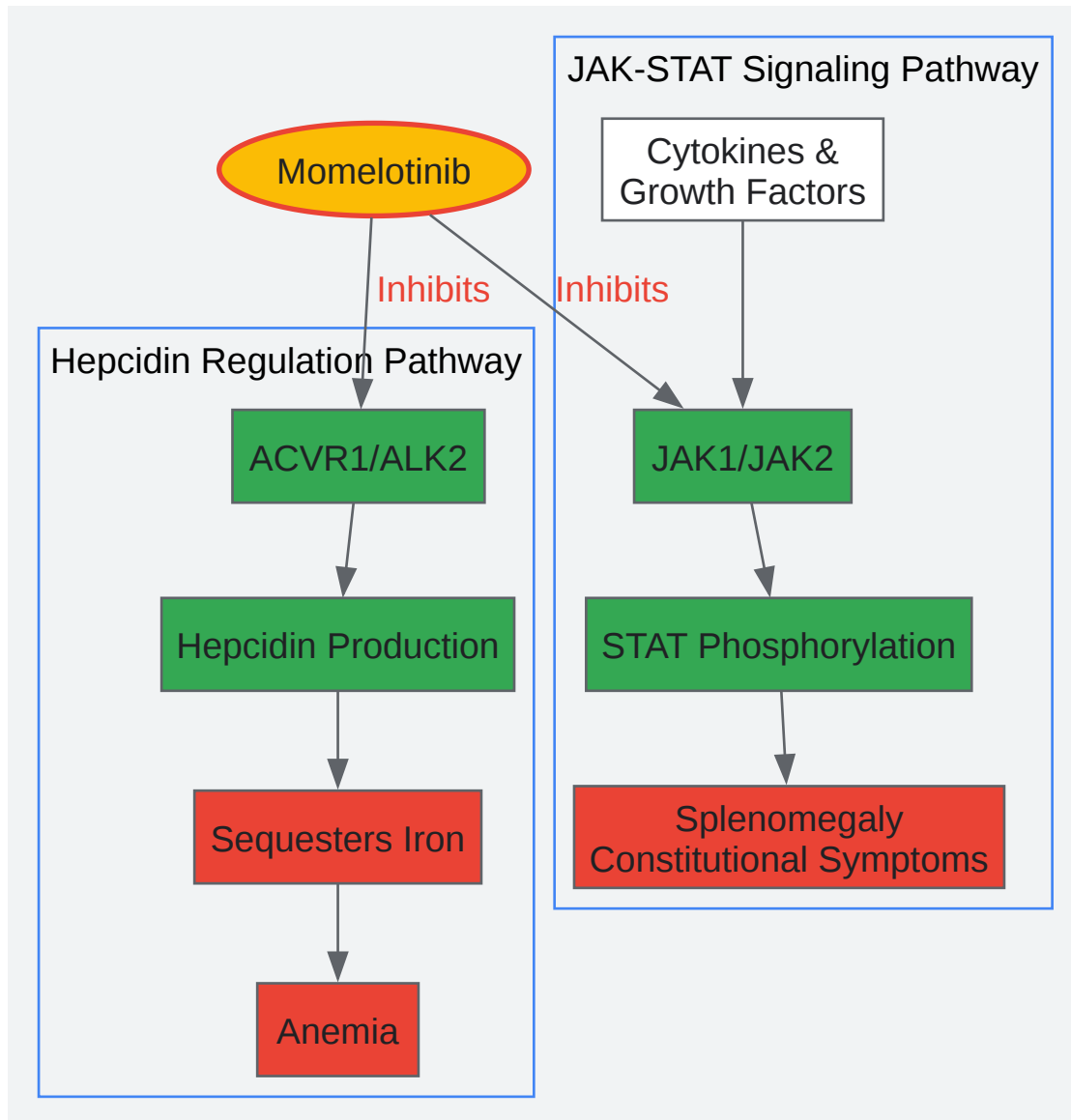
Mechanism of Action & Signaling Pathways

Momelotinib has a dual mechanism of action, functioning as an ATP-competitive inhibitor for two key pathways:

- **JAK-STAT Pathway Inhibition:** It primarily inhibits **Janus Kinase 1 (JAK1)** and **JAK2**, with IC_{50} values of 11 nM and 18 nM, respectively [2] [6] [7]. It is less selective for **JAK3** ($IC_{50} = 155$ nM) and **TYK2** ($IC_{50} = 17$ nM) [2]. This inhibits constitutive JAK-STAT activation in myelofibrosis, reducing splenomegaly and constitutional symptoms [2] [7].
- **ACVR1/ALK2 Inhibition:** **Momelotinib** also potently inhibits **Activin A Receptor, Type I (ACVR1)**, reducing the expression of the iron-regulatory hormone hepcidin [8] [6] [7]. This inhibition increases

iron availability for erythropoiesis, directly addressing the anemia common in myelofibrosis patients [6].

The diagram below illustrates how **momelotinib**'s dual inhibition simultaneously targets myeloproliferative symptoms and anemia.



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Momelotinib's dual mechanism simultaneously targets disease symptoms and anemia.

Quantitative Pharmacological Data

The table below summarizes key inhibitory and pharmacokinetic properties of **momelotinib**.

Parameter	Value	Details / Comments
JAK1 IC ₅₀	11 nM [2] [5]	ATP-competitive inhibitor [2].
JAK2 IC ₅₀	18 nM [2] [5]	Also inhibits mutant JAK2V617F [2].
ACVR1/ALK2 IC ₅₀	Information not specified in search results	Preclinically linked to hepcidin reduction & erythropoiesis [6].
Bioavailability	~97% [2]	Oral administration.
Protein Binding	~91% [2]	Bound to plasma proteins.
Elimination Half-Life	4 - 8 hours [2]	Applies to both momelotinib & its major metabolite M21.

Synthesis and Experimental Protocol

The synthesis of **momelotinib** is achieved through a convergent approach, culminating in an amide bond formation as the key step [5].

Key Synthesis Step: Amide Coupling

This procedure describes the coupling of a carboxylic acid precursor with aminoacetonitrile hydrochloride to form the final **momelotinib** structure [5].

- **Reagents & Materials:**

- **Parent Acid:** 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid (1.88 g, 5.0 mmol)
- **Coupling Reagents:**
 - Aminoacetonitrile hydrochloride (0.93 g, 10 mmol)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.1 g, 6.0 mmol)
 - N-Hydroxybenzotriazole (HOBt, 0.81 g, 6.0 mmol)
- **Base:** Triethylamine (Et₃N, 4.1 mL, 30 mmol)
- **Solvent:** N,N-Dimethylformamide (DMF, 20 mL)

- **Procedure:**

- Dissolve the parent acid in DMF in a round-bottom flask.
- Add Et₃N, aminoacetonitrile hydrochloride, HOBt, and EDCI sequentially to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- Upon completion, remove the DMF solvent under reduced pressure.
- Dissolve the resulting residue in dichloromethane (approx. 100 mL) and wash with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent.

- **Yield & Identification:** This method yields **momelotinib** as a yellow solid with a **90% yield** [5]. The compound can be characterized by its melting point (232-234°C) and spectroscopic data (IR, MS) as reported [5].

Clinical Relevance and Application

Momelotinib is approved for the treatment of **intermediate or high-risk primary or secondary myelofibrosis in adults with anemia** [2] [4] [9]. Its unique ability to improve anemia outcomes, in addition to reducing spleen size and symptom burden, differentiates it from other JAK inhibitors like ruxolitinib [8] [6] [9].

The table below summarizes efficacy data from key clinical trials, focusing on its impact on anemia.

Trial Name	Patient Population	Primary Efficacy Findings (Week 24)
SIMPLIFY-1 [9] JAK-inhibitor naïve Transfusion Independence: 66.5% (Momelotinib) vs 49.3% (Ruxolitinib). Spleen Volume Reduction (≥35%): Momelotinib was non-inferior to Ruxolitinib.		
MOMENTUM [9] Previously JAK-inhibitor treated, symptomatic, anemic Total Symptom Score (TSS) Reduction (≥50%): Superior for Momelotinib vs Danazol. Transfusion Independence Rate: 31% (Momelotinib).		

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